molecular formula C6H5BrN2O B589947 2-Bromo-1-(pyrimidin-2-yl)ethanone CAS No. 155468-45-4

2-Bromo-1-(pyrimidin-2-yl)ethanone

Cat. No.: B589947
CAS No.: 155468-45-4
M. Wt: 201.023
InChI Key: WMHOYHBWJCJLLR-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of ethanone, where the bromine atom is attached to the first carbon, and a pyrimidin-2-yl group is attached to the second carbon

Scientific Research Applications

2-Bromo-1-(pyrimidin-2-yl)ethanone has several applications in scientific research:

Safety and Hazards

The safety information for “2-Bromo-1-(pyrimidin-2-yl)ethanone” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The compound has hazard statements H302 - H314 and precautionary statements P501-P260-P270-P264-P280-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P405 .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(pyrimidin-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the modification of nucleophilic sites on biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting thiol groups in cysteine residues. The bromine atom in this compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites . This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key enzymes and proteins, this compound can alter the phosphorylation status of signaling molecules, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained modifications of cellular function, with potential implications for cellular health and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can induce subtle changes in cellular function and metabolism, while higher doses can lead to more pronounced effects, including toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance . This compound can be metabolized through conjugation reactions, such as glutathione conjugation, which enhance its solubility and facilitate excretion. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can modulate its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it interacts with biomolecules within distinct cellular environments. For instance, localization to the nucleus can enable this compound to modify transcription factors and influence gene expression, while localization to the cytoplasm can impact signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-2-yl)ethanone typically involves the bromination of 1-(pyrimidin-2-yl)ethanone. One common method is to react 1-(pyrimidin-2-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyrimidin-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(pyrimidin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the bromine atom and the pyrimidinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-pyrimidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHOYHBWJCJLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664236
Record name 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155468-45-4
Record name 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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